1-(6-Chloropyrimidin-4-yl)azetidin-3-ol
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol is characterized by a distinctive bicyclic framework that integrates two heterocyclic systems through a nitrogen bridge. The compound possesses the molecular formula C₇H₈ClN₃O and exhibits a molecular weight of 185.61 daltons. The structural composition consists of a six-membered pyrimidine ring substituted with a chlorine atom at the 6-position, which is connected through the 4-position to a four-membered azetidine ring bearing a hydroxyl group at the 3-position.
The Chemical Abstracts Service registry number for this compound is 1154030-25-7, providing a unique identifier for database searches and chemical procurement. The Simplified Molecular Input Line Entry System representation of the molecule is expressed as OC1CN(c2cc(Cl)ncn2)C1, which systematically describes the connectivity pattern between atoms. This notation reveals the direct attachment of the azetidine nitrogen to the pyrimidine carbon, creating a rigid molecular framework that influences the compound's conformational behavior.
The stereochemical configuration of 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol presents interesting considerations due to the presence of the hydroxyl-bearing carbon center in the azetidine ring. The four-membered azetidine ring adopts a puckered conformation to minimize ring strain, with the hydroxyl group capable of adopting different spatial orientations. The chlorine substituent on the pyrimidine ring introduces additional steric considerations that may influence the overall molecular geometry and intermolecular interactions.
The compound belongs to the broader class of heterocyclic aromatic organic compounds, specifically categorized under pyrimidine derivatives. This classification reflects the dominant influence of the pyrimidine ring system on the compound's chemical properties and reactivity patterns. The integration of the azetidine moiety provides unique structural features that distinguish this compound from other pyrimidine derivatives and contribute to its specialized biological activity profile.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol relies on multiple analytical techniques to confirm structural identity and assess purity during synthesis. Nuclear Magnetic Resonance spectroscopy serves as a primary tool for structural elucidation, providing detailed information about the hydrogen and carbon environments within the molecule. The Nuclear Magnetic Resonance analysis reveals characteristic chemical shifts corresponding to the pyrimidine ring protons, azetidine ring protons, and the hydroxyl group, enabling unambiguous structural assignment.
Mass spectrometry analysis provides crucial molecular weight confirmation and fragmentation pattern information for 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol. The molecular ion peak appears at mass-to-charge ratio 185.61, corresponding to the calculated molecular weight of the compound. Fragmentation patterns in mass spectrometry typically show loss of the hydroxyl group and subsequent ring fragmentations, providing structural fingerprints that aid in compound identification and purity assessment.
Infrared spectroscopy contributes additional structural information by identifying characteristic functional group vibrations within the molecule. The hydroxyl group of the azetidine ring produces a distinctive broad absorption band in the infrared spectrum, typically appearing in the 3200-3600 wavenumber region. The pyrimidine ring system exhibits characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations, while the carbon-chlorine bond produces identifiable absorption features in the lower frequency regions of the infrared spectrum.
The integration of these spectroscopic techniques provides comprehensive structural characterization that ensures accurate identification and purity assessment of 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol. Advanced analytical protocols often employ two-dimensional Nuclear Magnetic Resonance techniques to establish connectivity patterns between different parts of the molecule, particularly useful for confirming the attachment point between the pyrimidine and azetidine ring systems.
| Analytical Technique | Key Observations | Structural Information |
|---|---|---|
| Nuclear Magnetic Resonance | Characteristic chemical shifts | Hydrogen and carbon environments |
| Mass Spectrometry | Molecular ion at m/z 185.61 | Molecular weight confirmation |
| Infrared Spectroscopy | Hydroxyl and aromatic vibrations | Functional group identification |
Crystallographic Analysis and X-ray Diffraction Studies
Crystallographic analysis of 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol through X-ray diffraction studies would provide definitive three-dimensional structural information, including precise bond lengths, bond angles, and intermolecular packing arrangements. While specific crystallographic data for this compound was not available in the current literature search, the structural features suggest several important considerations for crystal packing and solid-state behavior.
The presence of the hydroxyl group on the azetidine ring creates potential for hydrogen bonding interactions in the crystal lattice, which would significantly influence the compound's solid-state properties. The electronegative nitrogen atoms in the pyrimidine ring can serve as hydrogen bond acceptors, while the hydroxyl group functions as both a hydrogen bond donor and acceptor. These intermolecular interactions likely play a crucial role in determining the crystal packing efficiency and stability of the solid form.
The chlorine substituent on the pyrimidine ring introduces additional considerations for crystal packing through halogen bonding interactions and van der Waals contacts. The size and electronegativity of the chlorine atom may influence the preferred orientation of molecules in the crystal lattice and affect the overall packing density. The combination of hydrogen bonding and halogen bonding interactions creates a complex network of intermolecular forces that stabilize the crystal structure.
X-ray diffraction studies would be particularly valuable for understanding the conformational preferences of the azetidine ring and the relative orientation of the pyrimidine and azetidine ring systems. The four-membered azetidine ring exhibits inherent ring strain that may be relieved through specific conformational arrangements in the crystal lattice. The precise geometric parameters obtained from crystallographic analysis would provide essential data for computational modeling studies and structure-activity relationship investigations.
Computational Modeling of Electronic Structure
Computational modeling approaches provide valuable insights into the electronic structure and molecular properties of 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol that complement experimental characterization methods. Density Functional Theory calculations represent the primary computational tool for investigating the electronic structure, with various exchange-correlation functionals offering different levels of accuracy for different molecular properties. The choice of computational method and basis set significantly influences the quality of predicted molecular properties and requires careful consideration based on the specific properties of interest.
The electronic structure of 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol is dominated by the π-electron system of the pyrimidine ring, which creates regions of electron density that influence the molecule's reactivity and intermolecular interactions. The nitrogen atoms in the pyrimidine ring possess lone pairs of electrons that contribute to the molecule's basicity and hydrogen bonding capability. The chlorine substituent introduces electron-withdrawing effects that modify the electron density distribution throughout the pyrimidine ring system.
Computational studies examining pyrimidine derivatives have demonstrated that different Density Functional Theory methods can provide varying levels of accuracy for predicting molecular geometries and vibrational frequencies. For pyrimidine-containing compounds, the PBEPBE functional with extended basis sets has shown good agreement with experimental bond distances and bond angles, while the B3LYP functional provides accurate vibrational frequency predictions. These computational insights suggest appropriate methodologies for modeling 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol.
The azetidine ring component introduces additional computational challenges due to the ring strain associated with the four-membered ring system. Accurate modeling of the azetidine ring requires consideration of the conformational flexibility and the energetic preferences for different ring puckering modes. The hydroxyl substituent on the azetidine ring creates additional computational complexity through intramolecular hydrogen bonding possibilities and conformational multiplicity.
| Computational Aspect | Considerations | Predicted Properties |
|---|---|---|
| Electronic Structure | π-electron system effects | Reactivity patterns |
| Molecular Geometry | Ring strain and conformation | Bond lengths and angles |
| Vibrational Analysis | Functional group vibrations | Infrared spectrum prediction |
| Intermolecular Interactions | Hydrogen bonding capability | Crystal packing preferences |
Properties
IUPAC Name |
1-(6-chloropyrimidin-4-yl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c8-6-1-7(10-4-9-6)11-2-5(12)3-11/h1,4-5,12H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTWFUFMHBZOBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC(=NC=N2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (S_NAr) Route
A common approach involves the displacement of a chlorine atom on a suitably substituted chloropyrimidine by the nucleophilic azetidin-3-ol or its derivatives.
- Starting materials : 6-Chloropyrimidin-4-yl halide (often chloride) and azetidin-3-ol or azetidinol hydrochloride.
- Reaction conditions : Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) under nitrogen atmosphere.
- Catalysts and additives : Copper(I) iodide as a catalyst, L-proline as a ligand, and potassium carbonate as a base.
- Temperature : Heating to around 90°C for prolonged periods (overnight) promotes the substitution reaction.
- Workup : After reaction completion, dilution with water, extraction with ethyl acetate, washing with brine, drying, and concentration yields the crude product.
This method is exemplified in the synthesis of related azetidin-3-ol pyridine derivatives and is adaptable for pyrimidine analogs by changing the heterocyclic halide substrate.
Palladium-Catalyzed Cross-Coupling Reactions
For substrates where direct nucleophilic substitution is inefficient, palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination or Suzuki coupling can be employed.
- Key intermediate : Dichloropyrimidine derivatives can undergo selective substitution.
- Catalysts : Palladium complexes with suitable ligands.
- Advantages : Improved yields and selectivity compared to direct S_NAr.
- Example : Synthesis of substituted pyrimidines with azetidine substituents under acidic conditions to obtain the final compound.
Azetidine Ring Formation Followed by Coupling
An alternative approach involves constructing the azetidine ring with the hydroxy group and then coupling it to the chloropyrimidine ring.
- Starting materials : Azetidine precursors such as 3-amino-3-cyclopropyl-2,2-difluoro-propan-1-ol hydrochloride.
- Key steps : Reformatsky reaction to build the azetidine scaffold, followed by reduction and purification steps.
- Chiral control : Diastereoselectivity and enantiomeric purity are critical and can be achieved by chromatographic separation after reduction steps.
Representative Synthesis Example (Adapted from Related Pyridine Analog)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2-Bromo-4-chloro-5-methylpyridine, DMSO | Dissolve at room temperature |
| 2 | 3-Azetidinol hydrochloride, CuI, L-proline, K2CO3 | Add sequentially, heat to 90°C, stir overnight |
| 3 | Dilution with water, extraction with ethyl acetate | Workup to isolate organic phase |
| 4 | Wash with brine, dry over Na2SO4, filtration | Concentrate to obtain crude product |
This method yields 1-(4-chloro-5-methylpyridin-2-yl)azetidin-3-ol, which can be adapted to 6-chloropyrimidin-4-yl analogs by substituting the pyridine starting material with the appropriate chloropyrimidine.
Key Reaction Parameters and Optimization
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Solvent | DMSO, DMF, Ethyl acetate (for extraction) | Polar aprotic solvents favor nucleophilic substitution |
| Temperature | Room temperature to 90°C | Elevated temperature promotes reaction rate |
| Catalyst | CuI (5-10 mol%), Pd complexes (for cross-coupling) | Ligand choice (e.g., L-proline) critical for Cu catalysis |
| Base | K2CO3, triethylamine | Neutralizes acid byproducts, promotes nucleophilicity |
| Reaction time | Overnight (12-24 hours) | Ensures complete conversion |
| Atmosphere | Nitrogen | Prevents oxidation and moisture interference |
Research Findings and Considerations
- Yield and Purity : The S_NAr method with copper catalysis generally provides moderate to good yields, but purification by chromatography is often necessary to achieve high purity.
- Stereochemistry : When chiral azetidin-3-ol derivatives are involved, stereochemical control is essential for biological activity, requiring additional separation steps.
- Scalability : The copper-catalyzed substitution method is scalable with appropriate control of reaction parameters and catalyst loading.
- Alternative Routes : Palladium-catalyzed cross-coupling offers higher selectivity but may require more expensive catalysts and ligands.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (S_NAr) | 6-Chloropyrimidin-4-yl chloride, azetidin-3-ol | CuI, L-proline, K2CO3, DMSO | Simple, cost-effective | Moderate yield, longer reaction time |
| Palladium-Catalyzed Cross-Coupling | Dichloropyrimidine, azetidine derivative | Pd catalyst, ligands | High selectivity and yield | Expensive catalysts, sensitive conditions |
| Azetidine Ring Formation + Coupling | Azetidine precursors, chloropyrimidine | Reformatsky reagents, reducing agents | Chiral control, modular synthesis | Multi-step, complex purification |
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Pharmacological Properties
1-(6-Chloropyrimidin-4-yl)azetidin-3-ol has been investigated for its anti-inflammatory properties. Studies have shown that derivatives of pyrimidine, including this compound, can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For instance, a related study indicated that certain pyrimidine derivatives demonstrated potent COX-2 inhibition with IC50 values comparable to established drugs like celecoxib . This suggests that 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol may also exhibit similar anti-inflammatory activity.
Structure-Activity Relationships (SAR)
The SAR of pyrimidine derivatives has been extensively studied to optimize their biological activity. Modifications to the azetidine and pyrimidine moieties can significantly influence the pharmacological effects. For example, substituents on the pyrimidine ring can enhance or diminish anti-inflammatory activity, as seen in various bioassays measuring COX enzyme inhibition .
Table 1: Structure–Activity Relationship Insights
Drug Discovery and Development
The compound has been explored as a scaffold for developing new therapeutic agents. It has been incorporated into various drug discovery programs targeting different biological pathways, including cancer and inflammatory diseases. The optimization of this compound's structure has led to the identification of potent inhibitors for specific targets such as BCL6, a protein implicated in several malignancies .
Case Study: BCL6 Inhibition
A recent study focused on optimizing azetidine-based compounds for BCL6 inhibition. The research highlighted how modifications to the substituents on the azetidine ring could enhance potency and selectivity against BCL6, demonstrating the importance of structural modifications in drug development .
Synthesis Routes
The synthesis of 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol involves several chemical reactions that can be optimized to improve yield and purity. Various synthetic pathways have been reported, emphasizing the versatility of this compound in medicinal chemistry.
Mechanism of Action
The mechanism by which 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrimidinyl ring play crucial roles in these interactions, leading to various biological and chemical activities.
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Ring
- 1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-ol (CAS 1016756-97-0): Replacing the chlorine atom with a cyclobutyl group increases hydrophobicity and steric bulk. This modification also eliminates the chlorine’s reactivity as a leaving group, limiting further derivatization .
Azetidine vs. Piperidine/Pyrrolidine Derivatives
- 1-(6-Chloropyrimidin-4-yl)-4-piperidinol (SC-22125): The piperidine ring (6-membered) reduces ring strain compared to azetidine, improving conformational flexibility. The hydroxyl group at the 4-position may enhance hydrogen bonding but could alter metabolic stability. Molecular weight increases (C9H12ClN3O, ~213.67 g/mol) compared to the azetidine analog (C7H8ClN3O, ~185.61 g/mol) .
- (R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol (CAS 1264038-82-5): The pyrrolidine ring (5-membered) balances strain and flexibility. Molecular weight (C8H10ClN3O, ~199.64 g/mol) is intermediate between azetidine and piperidine derivatives .
Functional Group Modifications
- 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid methyl ester (SC-22126):
The addition of a carboxylic acid ester introduces a polarizable group, enhancing solubility in organic solvents. This ester can serve as a prodrug moiety, hydrolyzing in vivo to the free acid. Molecular weight (C11H14ClN3O2, ~255.70 g/mol) is significantly higher than the parent azetidine compound . - 1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol (CAS 1248283-41-1): Replacing the azetidine ring with a propan-2-ol backbone simplifies the structure but reduces rigidity. The secondary alcohol may participate in hydrogen bonding, while the amino group enables nucleophilic substitution. Molecular weight (C7H10ClN3O, ~187.63 g/mol) is lower than azetidine derivatives .
Aromatic vs. Non-Aromatic Systems
- 1-(6-Chloropyrimidin-4-yl)-2,3-dihydro-1H-indole (CAS 293292-33-8): The fused indole ring introduces aromaticity, promoting π-π stacking interactions with protein targets.
Key Data Table: Comparative Analysis
Biological Activity
1-(6-Chloropyrimidin-4-yl)azetidin-3-ol is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its mechanism of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure
The compound features a pyrimidine ring substituted with a chlorine atom and an azetidine moiety. Its chemical structure can be represented as follows:
Biological Activity Overview
1-(6-Chloropyrimidin-4-yl)azetidin-3-ol exhibits a range of biological activities, including antiviral , antibacterial , and anti-inflammatory effects. These properties are attributed to its ability to interact with various biological targets.
Antiviral Activity
Research indicates that derivatives of azetidinone compounds can inhibit viral replication. For instance, azetidinone derivatives have shown moderate inhibitory activity against human coronaviruses and influenza viruses. The compound's effectiveness can be assessed through its half-maximal effective concentration (EC50) values in cell-based assays.
Antibacterial Activity
The azetidinone scaffold is well-known for its antibacterial properties. Compounds related to 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol have been studied for their efficacy against various bacterial strains, demonstrating significant inhibition of growth.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Studies have shown that it can suppress the activity of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. The IC50 values for COX inhibition provide quantitative measures of its potency compared to standard anti-inflammatory drugs.
Structure-Activity Relationships (SAR)
Understanding the SAR of 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol is essential for optimizing its biological activity. Modifications to the pyrimidine and azetidine components can lead to variations in potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Chlorine substitution | Enhances antiviral activity |
| Alkyl chain length | Affects antibacterial potency |
| Functional group variation | Alters anti-inflammatory efficacy |
Case Studies and Research Findings
- Antiviral Studies : A study demonstrated that derivatives similar to 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol exhibited EC50 values ranging from 8.3 µM to 45 µM against influenza A virus H1N1, indicating promising antiviral potential .
- Antibacterial Efficacy : In vitro assays revealed that compounds based on the azetidinone structure showed significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) below clinically relevant thresholds .
- Anti-inflammatory Mechanism : Research highlighted that compounds with similar structures effectively reduced COX-2 expression in animal models of inflammation, showcasing their potential as therapeutic agents for inflammatory diseases .
Q & A
Q. What are the established synthetic routes for 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol?
The synthesis typically involves coupling azetidine derivatives with functionalized pyrimidines. A common approach includes:
- Step 1 : Activation of the pyrimidine ring via chlorination at the 6-position using POCl₃ or other chlorinating agents (e.g., 6-chloropyrimidin-4-amine derivatives in ).
- Step 2 : Nucleophilic substitution with azetidin-3-ol under basic conditions (e.g., K₂CO₃ in acetone or DMF), leveraging the hydroxyl group’s reactivity (see azetidine coupling in and ).
- Step 3 : Purification via column chromatography or recrystallization (HPLC purity ≥98% as in ).
Key Reference : Multi-step protocols for azetidine-based heterocycles .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., azetidine ring protons at δ 3.5–4.5 ppm and pyrimidine protons at δ 8.0–9.0 ppm, as in ).
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., C₇H₈ClN₃O has a theoretical mass of 185.03 g/mol).
- HPLC : For purity assessment (≥98% as per and ).
Key Reference : Structural validation using combined spectroscopic methods .
Advanced Research Questions
Q. How can regioselectivity challenges in azetidine functionalization be addressed?
Regioselectivity during substitution reactions on the azetidine ring can be controlled by:
- Protecting Groups : Temporary protection of the hydroxyl group (e.g., tert-butyldimethylsilyl ethers in ) to direct reactivity.
- Catalytic Systems : Use of Pd-catalyzed cross-coupling for selective C–N bond formation (analogous to triazolo-thiadiazole syntheses in ).
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the pyrimidine’s 4-position.
Key Reference : Strategies for heterocyclic functionalization .
Q. What computational methods predict the compound’s reactivity or binding interactions?
- DFT Calculations : To model electronic effects of the chlorine substituent and hydroxyl group (e.g., charge distribution on the pyrimidine ring in ).
- Molecular Docking : For studying interactions with biological targets (e.g., kinase inhibitors with pyrimidine scaffolds in ).
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (logP ~1.2 for moderate solubility).
Key Reference : In silico modeling of pyrimidine derivatives .
Q. How does the hydroxyl group influence the compound’s stability under varying pH conditions?
- Acidic Conditions : Protonation of the pyrimidine nitrogen may lead to ring-opening (observe via ¹H NMR stability studies).
- Basic Conditions : Deprotonation of the hydroxyl group (pKa ~10–12) could trigger nucleophilic substitution at the chlorine site.
- Storage Recommendations : Stable at −20°C in inert atmosphere (aligned with safety protocols in ).
Key Reference : Stability analysis of azetidine alcohols .
Q. What strategies optimize yield in large-scale synthesis?
- Flow Chemistry : Continuous reactors for controlled azetidine-pyrimidine coupling (reducing side reactions).
- Microwave-Assisted Synthesis : Accelerate reaction kinetics (e.g., 30-minute cycles at 100°C, inspired by ).
- Catalyst Recycling : Immobilized catalysts (e.g., polymer-supported Pd) improve cost efficiency.
Key Reference : Reaction optimization techniques .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
